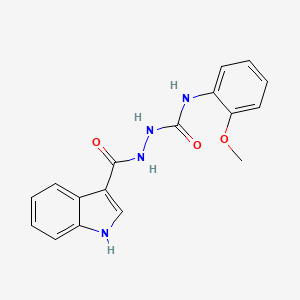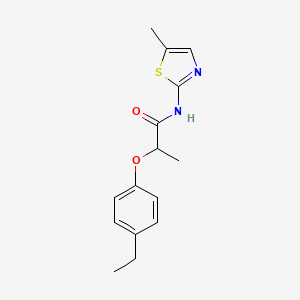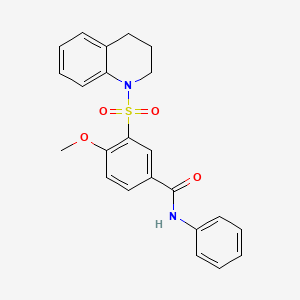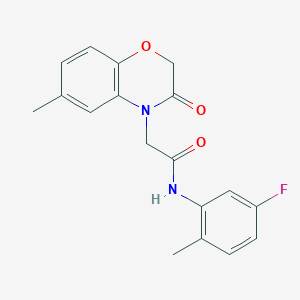![molecular formula C12H17ClN2O2S B4615473 1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4615473.png)
1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperazine
Vue d'ensemble
Description
1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperazine is a useful research compound. Its molecular formula is C12H17ClN2O2S and its molecular weight is 288.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.0699267 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cocrystallization and Supramolecular Architectures
Research involving the cocrystallization of N-donor type compounds with 5-sulfosalicylic acid explores the effects of hydrogen-bonding on supramolecular architectures. While 1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperazine is not directly mentioned, similar compounds like N,N′-dimethylpiperazine and N-methylpiperazine have been studied for their ability to form complex molecular structures through hydrogen bonding. These findings contribute to the field of crystal engineering and host-guest chemistry, providing insights into how variations in molecular structure can influence overall crystal packing and design (Lei Wang et al., 2011).
Catalytic Synthesis of Tetrasubstituted Imidazoles
Silica-bonded propylpiperazine-N-sulfamic acid, a compound related to this compound, has been utilized as a recyclable solid acid catalyst in the synthesis of highly substituted imidazoles. This method highlights the versatility of piperazine derivatives as catalysts in organic synthesis, offering an efficient, solvent-free approach to synthesizing complex organic compounds with potential applications in pharmaceuticals and materials science (K. Niknam et al., 2011).
Corrosion Inhibition
Heterocyclic compounds like 4-methylimidazole, which share a core structural similarity with this compound, have been evaluated as corrosion inhibitors for metals in acidic environments. These studies are essential for developing more effective and environmentally friendly corrosion inhibitors, with implications for extending the lifespan of metal components in various industrial applications (K. Babić-Samardžija et al., 2005).
Imaging of Mesenchymal-Epithelial Transition (MET) Receptor
In the field of medical imaging, compounds structurally related to this compound have been synthesized for use in positron emission tomography (PET) imaging. These compounds, such as 3-[3,5-dimethyl-4-(4-[11C]methylpiperazinecarbonyl)-1H-pyrrol-2-ylmethylene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonic acid, offer a novel approach to quantifying MET receptor in vivo, facilitating the development and efficacy evaluation of MET-targeted cancer therapeutics (Chunying Wu et al., 2010).
Metabolism Studies
Research on the metabolism of 4-methylpiperazine-1-carbodithioc acid derivatives in rat bile provides valuable insights into the biotransformation processes of piperazine-based compounds. Understanding these metabolic pathways is crucial for the development of new therapeutic agents, as it helps predict pharmacokinetic properties and potential metabolite-related toxicity (Xiaomei Jiang et al., 2007).
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-14-5-7-15(8-6-14)18(16,17)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKQAUBONPYAMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~1~-(3,4-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4615411.png)
![6-(2-chlorobenzyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4615418.png)
![{4-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4615439.png)
![1-(3,4-dimethylphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4615443.png)

![2-[(4-{[(4-bromophenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4615451.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4615467.png)

![N-isobutyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4615481.png)
![2-cyano-N-cycloheptyl-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4615485.png)
![2-chloro-N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4615492.png)
